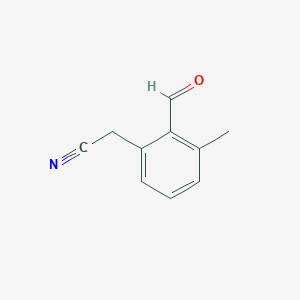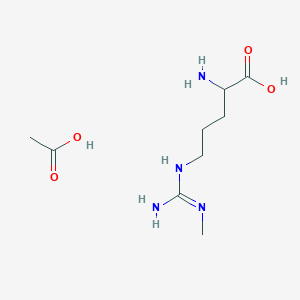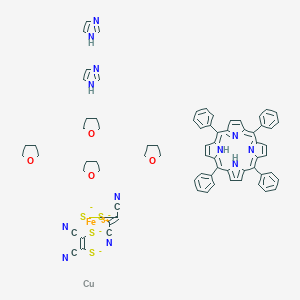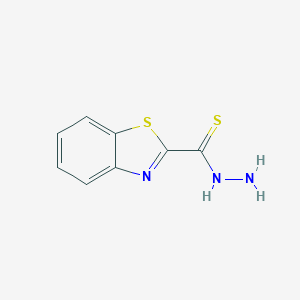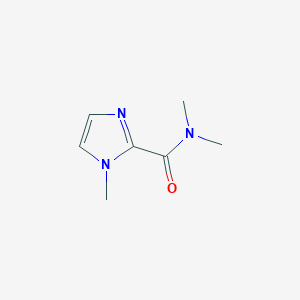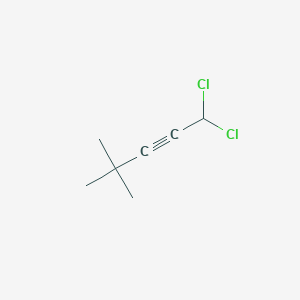
1,1-Dichloro-4,4-dimethylpent-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-4,4-dimethylpent-2-yne, also known as DCDM, is a chemical compound that belongs to the family of alkynes. It is widely used in scientific research due to its unique properties.
Mecanismo De Acción
1,1-Dichloro-4,4-dimethylpent-2-yne is an alkyne that is known to be a potent inhibitor of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of drugs, toxins, and other foreign substances in the body. 1,1-Dichloro-4,4-dimethylpent-2-yne binds to the active site of cytochrome P450 enzymes, preventing them from metabolizing their substrates. This inhibition can lead to changes in the pharmacokinetics and toxicity of drugs.
Efectos Bioquímicos Y Fisiológicos
1,1-Dichloro-4,4-dimethylpent-2-yne has been shown to have a wide range of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cells. 1,1-Dichloro-4,4-dimethylpent-2-yne has also been shown to cause apoptosis, or programmed cell death, in cancer cells. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne has been found to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-Dichloro-4,4-dimethylpent-2-yne in lab experiments is its ability to selectively inhibit cytochrome P450 enzymes. This makes it a valuable tool for studying drug metabolism and toxicity. However, 1,1-Dichloro-4,4-dimethylpent-2-yne has some limitations. It is a highly reactive compound that can be difficult to handle and store. Additionally, 1,1-Dichloro-4,4-dimethylpent-2-yne can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research. One area of interest is the development of new drugs that can selectively inhibit cytochrome P450 enzymes. 1,1-Dichloro-4,4-dimethylpent-2-yne can be used as a starting point for the synthesis of these drugs. Another area of interest is the study of 1,1-Dichloro-4,4-dimethylpent-2-yne's effects on the microbiome. Recent research has shown that 1,1-Dichloro-4,4-dimethylpent-2-yne can inhibit the growth of certain bacteria and fungi, which could have implications for the treatment of infections. Finally, 1,1-Dichloro-4,4-dimethylpent-2-yne's ability to induce apoptosis in cancer cells makes it a potential candidate for the development of new cancer therapies.
Conclusion
In conclusion, 1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that has many scientific research applications. Its ability to selectively inhibit cytochrome P450 enzymes makes it a valuable tool for studying drug metabolism and toxicity. 1,1-Dichloro-4,4-dimethylpent-2-yne has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 1,1-Dichloro-4,4-dimethylpent-2-yne in scientific research, including the development of new drugs and the study of its effects on the microbiome.
Métodos De Síntesis
1,1-Dichloro-4,4-dimethylpent-2-yne can be synthesized by the reaction of 2,3-dichloro-2,3-dimethylbutane with sodium acetylide. This reaction produces 1,1-Dichloro-4,4-dimethylpent-2-yne as a yellow liquid with a boiling point of 98-100°C.
Aplicaciones Científicas De Investigación
1,1-Dichloro-4,4-dimethylpent-2-yne is a versatile compound that is used in various scientific research applications. It is commonly used as a reagent in organic synthesis and as a precursor to other chemicals. 1,1-Dichloro-4,4-dimethylpent-2-yne is also used in the production of pharmaceuticals, agrochemicals, and polymers.
Propiedades
Número CAS |
139185-47-0 |
|---|---|
Nombre del producto |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
1,1-dichloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H10Cl2/c1-7(2,3)5-4-6(8)9/h6H,1-3H3 |
Clave InChI |
UBHCNGACASUDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(Cl)Cl |
SMILES canónico |
CC(C)(C)C#CC(Cl)Cl |
Sinónimos |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



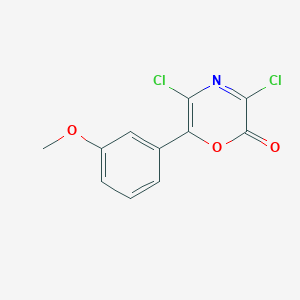
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
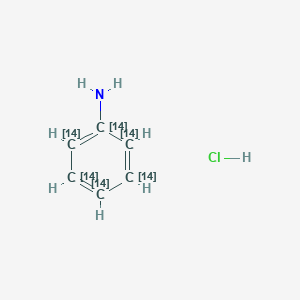
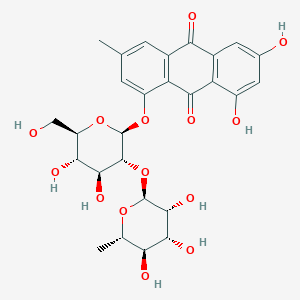
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
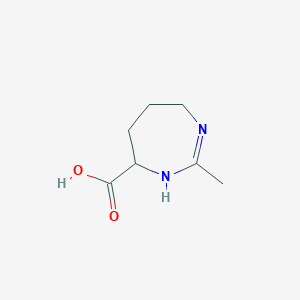
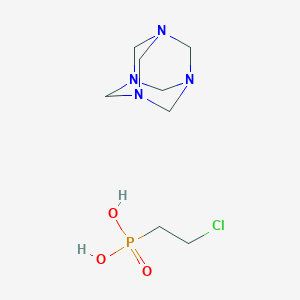
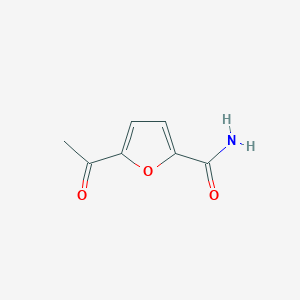
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
